m-PEG5-nitrile
Overview
Description
M-PEG5-nitrile is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . The chemical formula of this compound is C12H23NO5 .Molecular Structure Analysis
The molecular formula of this compound is C12H23NO5 . The molecular weight is 261.31 g/mol . The InChI is 1S/C12H23NO5/c1-14-5-6-16-9-10-18-12-11-17-8-7-15-4-2-3-13/h2,4-12H2,1H3 . The Canonical SMILES is COCCOCCOCCOCCOCCC#N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 261.31 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 14 . The Exact Mass is 261.15762283 g/mol . The Topological Polar Surface Area is 69.9 Ų . The Heavy Atom Count is 18 .Scientific Research Applications
Polymer Synthesis and Block Polymer Applications
m-PEG5-nitrile plays a significant role in the synthesis of reactive polymer click reagents. One notable application is in the preparation of a polymer nitrile N-oxide containing a poly(ethylene glycol) (PEG) skeleton, which is synthesized through a stepwise reaction. This compound is then used in catalyst-free click reactions with terminal CC bond-tethering compounds to afford diblock and multi-arm star polymers. This process, especially under solvent-free conditions, results in rapid reaction rates and high yields of polymers, demonstrating its utility in advanced polymer synthesis (Tsutsuba, Sogawa, & Takata, 2017).
Nanoparticle Coating and In Vivo Behavior
This compound is also important in the field of nanotechnology, particularly in the coating of nanoparticles for biological applications. For instance, methoxy-terminated poly(ethylene glycol) (PEG) derivatives, which can include this compound, have been used to coat quantum dots, resulting in stable nanoparticle solutions. These coated nanoparticles have been studied for their in vivo behavior, showing that the length of the PEG chain can significantly affect the nanoparticles' biodistribution and clearance, important factors in drug delivery and imaging applications (Daou et al., 2009).
Thermal Management in Microelectronics
In the context of thermal management, particularly for microelectronic devices, this compound is utilized in the development of phase change materials (PCMs). These PCMs, created by encapsulating polyethylene glycol in composite frameworks, exhibit excellent thermal properties, including high thermal conductivity and phase change enthalpy. Such materials are essential in managing the heat generated by electronic devices, ensuring their efficient operation (Xue et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-14-5-6-16-9-10-18-12-11-17-8-7-15-4-2-3-13/h2,4-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUWOHFZIMGHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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